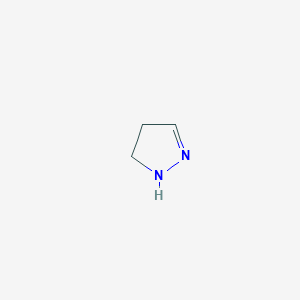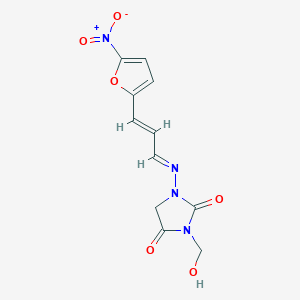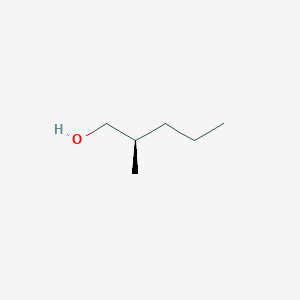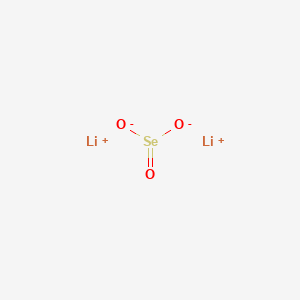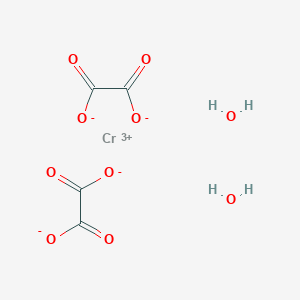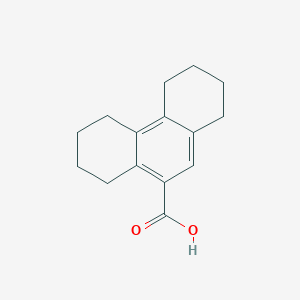
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octahydrophenanthrene is a chemical compound with the formula C14H18 . Its molecular weight is 186.2927 . It is also known by other names such as Octahydrophenanthrene .
Physical and Chemical Properties The density of 1,2,3,4,5,6,7,8-Octahydrophenanthrene is approximately 1.0±0.1 g/cm3 . It has a boiling point of 295.0±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 51.3±0.8 kJ/mol . The flash point is 132.2±14.5 °C . The index of refraction is 1.567 . The molar refractivity is 59.8±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .
Applications De Recherche Scientifique
Synthesis of Octahydrophenanthrene Derivatives
The compound has been used in the synthesis of various derivatives, such as carboxylic acids, hydroxy carboxylic acids, and amines. This indicates its role as a precursor in organic synthesis (Wilamowski et al., 1995).
Approaches to Octahydrocyclopropa Phenanthrenes
It's been employed in the study of cycloaddition reactions to create dodecahydrocyclopropa phenanthrenes, demonstrating its utility in complex chemical reactions (Halton & Officer, 1983).
Inhibitors of Human Steroid 5α-Reductase
The compound and its derivatives have been evaluated as inhibitors of human steroid 5α-reductase, highlighting its potential in therapeutic applications (Abell et al., 1996).
Synthesis of 1,8-Dioxoacridine Carboxylic Acid Derivatives
Its derivatives have been synthesized and studied for their ionization constants, indicating its relevance in the study of acid-base chemistry (Saygili et al., 2015).
Structure of Dehydroabietic Acid
This research focused on the structural analysis of a compound similar to octahydrophenanthrene-9-carboxylic acid, providing insights into the physical properties of such compounds (Rao et al., 2009).
Complexation of Nucleotide Bases
Studies have been conducted on the complexation behavior of carboxylic acids like octahydrophenanthrene-9-carboxylic acid with nucleotide bases, indicating potential applications in biochemistry (Zimmerman et al., 1991).
Synthesis of Stereoid 5α-Reductase Inhibitors
Another study focused on synthesizing carboxylic acids as inhibitors of steroid 5α-reductase, further emphasizing its relevance in pharmaceutical research (Abell et al., 1994).
Stereocontrolled Synthesis for Diterpenoid Synthesis
The compound was used in the stereocontrolled synthesis of a potential intermediate for diterpenoid synthesis, indicating its application in complex organic synthesis (Banerjee et al., 1979).
Production of Medium-Chain Carboxylic Acids
It's been involved in studies related to the production of medium-chain carboxylic acids, showing its industrial and biochemical relevance (Jeon et al., 2016).
Enantioselective Synthesis of Amino Acids
Research has been conducted on the synthesis of enantiopure amino acids, where similar compounds were used as precursors, indicating its utility in stereochemistry and pharmacology (Dietrich & Lubell, 2003).
Synthesis of Chromene Derivatives
The compound has been used in the synthesis of biologically active chromene derivatives, showing its application in medicinal chemistry (Zhu et al., 2014).
Intramolecular Alkylation Studies
It's been used in the preparation of phenanthrene derived tetracyclic ketones, showcasing its significance in organic reaction mechanisms (Klose & Mander, 1974).
Study of γ-Keto Acids
Research on 9-oxo-9H-fluorene-1-carboxylic acid, a structurally related compound, provides insights into the physical properties and potential applications of γ-keto acids (Coté et al., 1996).
Synthesis of Constrained Amino Acids
The compound's derivatives have been used in the synthesis of constrained amino acids, indicating its role in the development of bioactive molecules (Caputo et al., 2006).
Study of Biocatalyst Inhibition
Research on carboxylic acids, including octahydrophenanthrene derivatives, helps in understanding their inhibition effects on biocatalysts, which is crucial in biotechnological applications (Jarboe et al., 2013).
Structural Analysis of Carboxylic Acids
Studies on the structural environments of carboxylic groups in organic molecules provide insights into their reactivity and applications in various fields (Hay & Myneni, 2007).
Direct Hydrogenation Studies
The hydrogenation of carboxylic acids to aldehydes, with octanoic acid as an example, highlights potential industrial applications (Nagayama et al., 2001).
Synthesis of Sugar Amino Acids
The synthesis of new sugar amino acids from bicyclic lactones, similar to octahydrophenanthrene-9-carboxylic acid, shows its relevance in the development of peptidomimetics (Defant et al., 2011).
NMR Analysis of Chiral Carboxylic Acids
The use of optically active amines for NMR analysis of racemic carboxylic acids, including highly polar ones, signifies the importance of these compounds in analytical chemistry (Kuhn & Buddrus, 1993).
Synthesis of Nonchiral Pipecolic Acid Analogues
Its derivatives have been synthesized as pipecolic acid analogues, underscoring its utility in the synthesis of bioactive molecules (Radchenko et al., 2009).
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9H,1-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPAUUNBPXTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3=C(C=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310359 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid | |
CAS RN |
65805-80-3 | |
| Record name | NSC226147 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



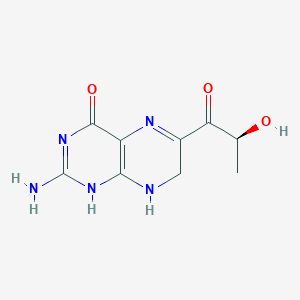

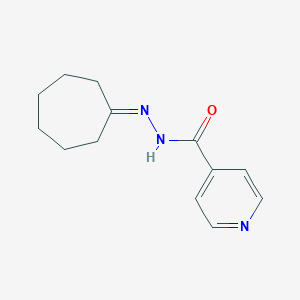
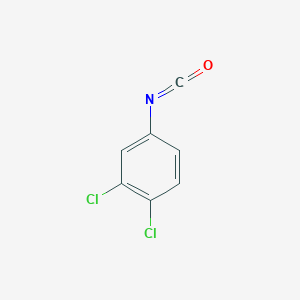
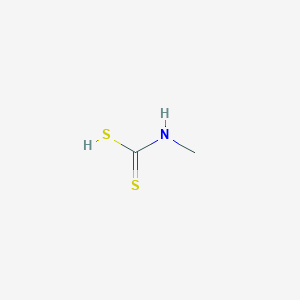
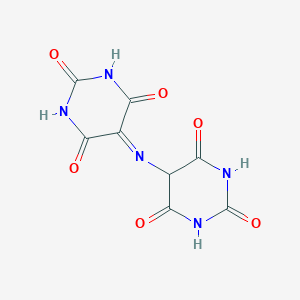
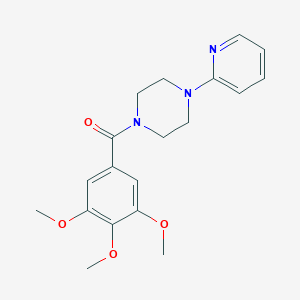
![Spiro[5.6]dodecane](/img/structure/B94616.png)
